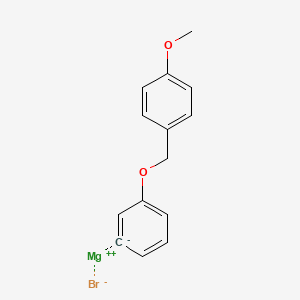![molecular formula C20H19ClN4O4 B12638355 Methyl 8-chloro-4-[3-(hydroxymethyl)phenyl]-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B12638355.png)
Methyl 8-chloro-4-[3-(hydroxymethyl)phenyl]-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 8-chloro-4-[3-(hydroxymethyl)phenyl]-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of pyrido[3,2-d]pyrimidine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of various functional groups, such as the chloro, hydroxymethyl, and morpholinyl groups, contributes to its unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 8-chloro-4-[3-(hydroxymethyl)phenyl]-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrido[3,2-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrido[3,2-d]pyrimidine core.
Introduction of the Chloro Group: Chlorination reactions using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) are employed to introduce the chloro group at the desired position.
Attachment of the Hydroxymethyl Group: This step involves the hydroxymethylation of the aromatic ring using formaldehyde and a suitable catalyst.
Morpholinyl Substitution: The morpholinyl group is introduced through nucleophilic substitution reactions using morpholine and appropriate leaving groups.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. Techniques such as continuous flow synthesis, microwave-assisted reactions, and the use of green solvents may be employed to enhance efficiency and reduce environmental impact.
化学反应分析
Types of Reactions
Methyl 8-chloro-4-[3-(hydroxymethyl)phenyl]-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: The chloro group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form corresponding substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium catalyst
Substitution: Amines, thiols
Major Products Formed
Oxidation: Carboxylic acid derivatives
Reduction: Amine derivatives
Substitution: Substituted derivatives with various functional groups
科学研究应用
Methyl 8-chloro-4-[3-(hydroxymethyl)phenyl]-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases, such as neurodegenerative disorders and cancer.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
作用机制
The mechanism of action of Methyl 8-chloro-4-[3-(hydroxymethyl)phenyl]-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Inhibition of Enzymes: It may inhibit key enzymes involved in disease pathways, such as kinases or proteases.
Modulation of Receptors: It may bind to and modulate the activity of specific receptors, leading to altered cellular responses.
Interference with DNA/RNA: It may interact with DNA or RNA, affecting gene expression and protein synthesis.
相似化合物的比较
Similar Compounds
Pyrido[3,2-d]pyrimidine Derivatives: Compounds with similar core structures but different substituents.
Morpholinyl Substituted Compounds: Compounds with morpholinyl groups attached to different core structures.
Chloro Substituted Aromatics: Compounds with chloro groups attached to aromatic rings.
Uniqueness
Methyl 8-chloro-4-[3-(hydroxymethyl)phenyl]-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate is unique due to its specific combination of functional groups and its potential for diverse biological activities. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for scientific research and potential therapeutic applications.
属性
分子式 |
C20H19ClN4O4 |
|---|---|
分子量 |
414.8 g/mol |
IUPAC 名称 |
methyl 8-chloro-4-[3-(hydroxymethyl)phenyl]-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C20H19ClN4O4/c1-28-19(27)15-10-14(21)17-18(22-15)16(13-4-2-3-12(9-13)11-26)23-20(24-17)25-5-7-29-8-6-25/h2-4,9-10,26H,5-8,11H2,1H3 |
InChI 键 |
YZBGKQKBXWECIJ-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=NC2=C(C(=C1)Cl)N=C(N=C2C3=CC=CC(=C3)CO)N4CCOCC4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Methoxy-2-{[1-(methoxymethyl)cyclopentyl]methyl}naphthalene](/img/structure/B12638280.png)

![5-[4-(4-Butylphenyl)-2-fluorophenyl]-1,2,3-trifluorobenzene](/img/structure/B12638289.png)
![(Z)-3-[3-[3-(azepan-1-ylsulfonyl)phenyl]-1-phenylpyrazol-4-yl]-2-(morpholine-4-carbonyl)prop-2-enenitrile](/img/structure/B12638293.png)
![3-{[3-(3,5-difluorobenzyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]methyl}benzoic acid](/img/structure/B12638297.png)

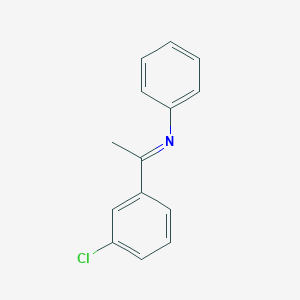

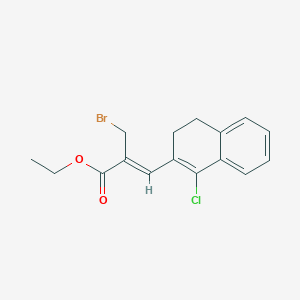
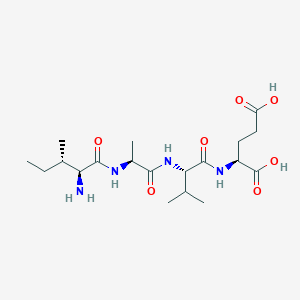
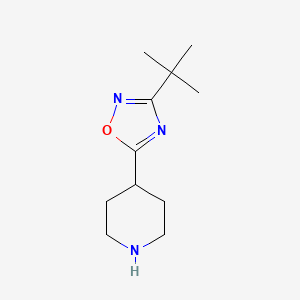
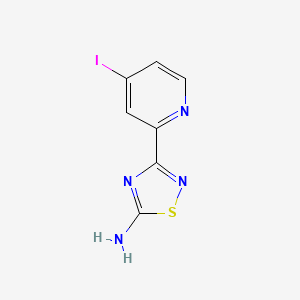
![1-(4-Methylphenyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B12638368.png)
